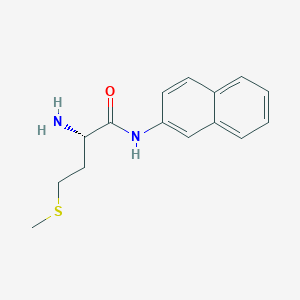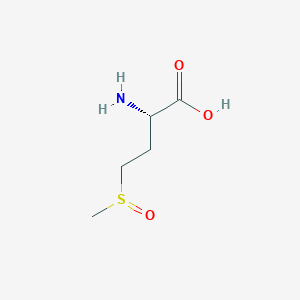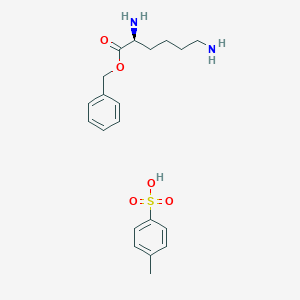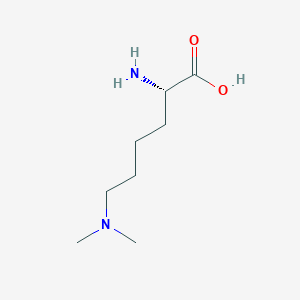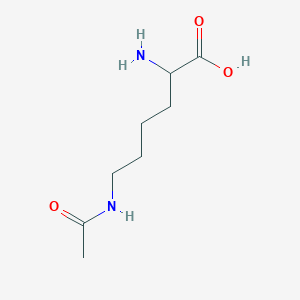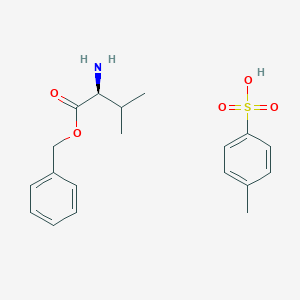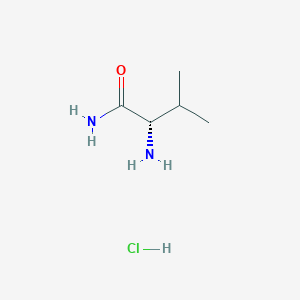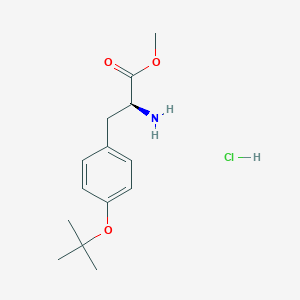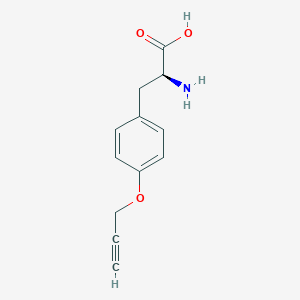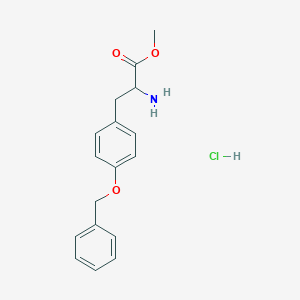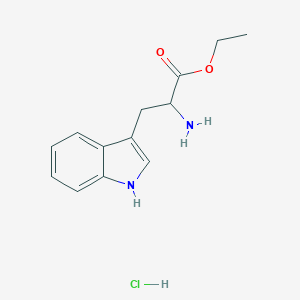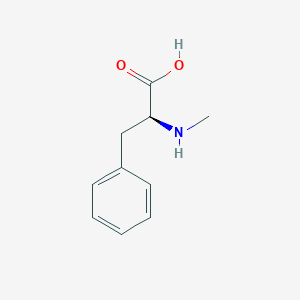
N-Méthyl-L-phénylalanine
Vue d'ensemble
Description
N-Methyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification results in a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol
Applications De Recherche Scientifique
N-Methyl-L-phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N-Methyl-L-phenylalanine is a derivative of L-phenylalanine, having a methyl substituent attached to the α-amino function . It is known to interact with targets such as the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . These proteins play crucial roles in bacterial adhesion and blood coagulation, respectively .
Mode of Action
It is known that l-phenylalanine, the parent compound, is involved in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and adrenaline . These neurotransmitters are crucial for maintaining mental alertness, memory, mood regulation, and appetite suppression .
Biochemical Pathways
N-Methyl-L-phenylalanine is involved in the metabolism of phenylpropanoids, leading to the formation of lignin and a wide range of phenolic secondary metabolites . Lignin is an essential component of plant cell walls, while phenolic compounds play a significant role in plant defense mechanisms and interactions with the environment .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) of l-phenylalanine, the parent compound, are complex processes influenced by various factors . For instance, Phenylalanine hydroxylase (PAH) deficiency can lead to intolerance to the dietary consumption of phenylalanine, resulting in various syndromes such as deep and permanent logical disability, impaired cognitive development .
Result of Action
It is known that l-phenylalanine, the parent compound, plays a crucial role in the synthesis of neurotransmitters, which are essential for various brain functions . Additionally, N-formyl-methionyl-leucyl-phenylalanine, a related compound, has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-L-phenylalanine. For instance, environmental stress can trigger the activation of secondary metabolic pathways in plants, leading to the production of phenolic compounds and lignin . These compounds play a crucial role in the plant’s defense mechanisms and interactions with the environment .
Analyse Biochimique
Biochemical Properties
N-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that N-Methyl-L-phenylalanine can be used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .
Cellular Effects
It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenylalanine and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenylalanine and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that phenylalanine and its derivatives can have various effects at different dosages .
Metabolic Pathways
N-Methyl-L-phenylalanine is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Methyl-L-phenylalanine is transported and distributed within cells and tissues in a manner similar to phenylalanine. It can interact with transporters such as the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids including phenylalanine .
Subcellular Localization
It is known that phenylalanine and its derivatives can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-L-phenylalanine can be synthesized through different N-methylation strategies. One common method involves the N-methylation of L-phenylalanine using methyl iodide in the presence of a base such as sodium hydroxide . Another approach is the use of N-methylating agents like formaldehyde and formic acid under reductive amination conditions . These methods typically yield N-Methyl-L-phenylalanine in high purity and good yield.
Industrial Production Methods
Industrial production of N-Methyl-L-phenylalanine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Methyl-L-phenylalanine to its amine derivatives.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenylalanine compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: The parent compound of N-Methyl-L-phenylalanine, used in protein synthesis and as a precursor for neurotransmitters.
L-Phenylalanine methyl ester: A derivative used in peptide synthesis and as a building block for more complex molecules.
α-Methyl-L-phenylalanine: A compound with similar structural features but different biological activity and transport properties.
Uniqueness
N-Methyl-L-phenylalanine is unique due to its N-methylation, which alters its chemical properties and biological activity compared to its parent compound, phenylalanine. This modification enhances its lipophilicity, making it more soluble in non-aqueous solvents and improving its membrane permeability . These properties make it a valuable compound in peptide synthesis and drug development.
Propriétés
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426229 | |
| Record name | N-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-30-5 | |
| Record name | N-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



